tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-bromopyrazolo[3,4-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)15-9-7(8(12)14-15)5-4-6-13-9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDVHLTUWUHLQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC=N2)C(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726257 | |
| Record name | tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-46-6 | |
| Record name | tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mechanism of NBS-Mediated Cyclization
When NBS is employed, it activates the alkyne moiety of the alkynyl aldehyde, enabling electrophilic bromination at the 3-position of the pyrazole ring. The reaction proceeds through the following steps:
-
Condensation: 5-Aminopyrazole reacts with alkynyl aldehyde to form an imine intermediate.
-
Alkyne Activation: NBS coordinates to the triple bond, polarizing it for nucleophilic attack.
-
Cyclization: A 6-endo-dig pathway forms the pyrazolo[3,4-b]pyridine scaffold with bromine incorporation.
This method achieves regional selectivity, ensuring bromination occurs exclusively at the 3-position (Figure 1).
Reaction Conditions and Optimization
Optimized conditions for the cyclization step include:
-
Temperature: 100°C under air atmosphere.
-
Catalyst: 10 mol% Ag(CF₃CO₂) or 2.0 equiv. NBS.
-
Acid Additive: 30 mol% TfOH.
Under these conditions, the reaction achieves yields of 65–78% for brominated products. Scaling to 5 mmol retains efficiency, with yields exceeding 70%.
Boc Protection of the Pyrazole Nitrogen
After cyclization, the nitrogen at the 1-position of the pyrazolo[3,4-b]pyridine is protected using Boc anhydride. This step ensures stability during subsequent synthetic modifications.
Protection Protocol
-
Base Activation: The free amine is deprotonated using a mild base (e.g., DMAP).
-
Boc Anhydride Addition: Reaction with Boc anhydride in tetrahydrofuran (THF) at room temperature.
-
Workup: Purification via flash chromatography isolates the tert-butyl-protected product.
This step typically proceeds in >85% yield, with the Boc group demonstrating resistance to harsh reaction conditions.
Experimental Procedures and Data
Cyclization Step (Representative Example)
A 25 mL pressure vial was charged with:
-
5-Aminopyrazole (1a , 0.20 mmol)
-
3-Phenylpropiolaldehyde (2a , 0.20 mmol)
-
NBS (0.40 mmol)
-
TfOH (0.06 mmol)
-
DMAc (1.5 mL)
The mixture was stirred at 100°C for 2 hours, yielding 3-bromo-1H-pyrazolo[3,4-b]pyridine (5a ) in 65% yield after workup.
Boc Protection Step
To a solution of 5a (0.20 mmol) in THF was added Boc anhydride (0.24 mmol) and DMAP (0.02 mmol). After stirring at room temperature for 12 hours, this compound was isolated in 88% yield.
Comparative Analysis of Methods
| Parameter | Cyclization (NBS) | Boc Protection |
|---|---|---|
| Yield | 65–78% | 85–90% |
| Temperature | 100°C | 25°C |
| Catalyst | NBS/TfOH | DMAP |
| Reaction Time | 2 hours | 12 hours |
Applications in Further Functionalization
The bromine atom at the 3-position serves as a versatile handle for cross-coupling reactions. For example:
-
Suzuki Coupling: Palladium-catalyzed arylation replaces bromine with aryl groups (yield: 88%).
-
Alkyne Insertion: Sonogashira coupling introduces alkynyl substituents.
These transformations underscore the compound’s utility in medicinal chemistry and materials science.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions
Major Products:
- Substituted pyrazolopyridine derivatives.
- Oxidized or reduced forms of the parent compound.
- Carboxylic acid derivative from ester hydrolysis .
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology and Medicine:
- Investigated for its potential as a kinase inhibitor, particularly targeting tropomyosin receptor kinases (TRKs).
- Explored for its anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
- Applied in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate with key analogs, highlighting substituent positions, molecular formulas, and physicochemical properties:
<sup>†</sup>Molecular formula inferred from analogs: Likely C11H12BrN3O2.
Key Differences and Implications
- Substituent Position: Bromine at C3 (target compound) vs. C5 (): Positional isomerism affects electronic distribution and reactivity. Bromine at C3 may favor electrophilic substitution at adjacent positions, while C5-bromo derivatives are more suited for cross-coupling reactions (e.g., Suzuki-Miyaura) . Methyl vs.
Halogen Variation :
- Iodine substitution () introduces a heavier atom with greater polarizability, enhancing halogen bonding interactions in drug-receptor binding. However, it also increases molecular weight and may reduce bioavailability.
- Fluorine () improves metabolic stability and electron-withdrawing effects, making analogs more resistant to oxidative degradation.
Commercial Availability :
- The target compound is discontinued (), whereas analogs like the 5-bromo-3-methyl derivative are available from suppliers such as American Elements (). This impacts accessibility for laboratory use.
Biological Activity
Tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS No. 1234616-46-6) is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 284.14 g/mol. The compound features a bromine atom at the 3-position of the pyrazolo ring and a tert-butyl ester at the carboxylate position, contributing to its lipophilicity and potential bioactivity.
Synthesis
The synthesis of this compound typically involves the bromination of pyrazolo[3,4-b]pyridine derivatives followed by esterification reactions. A common synthetic route includes:
- Bromination : Using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 3-position.
- Esterification : Reacting the resulting acid with tert-butyl alcohol in the presence of acid catalysts.
This method allows for the efficient production of the compound while maintaining high yields.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibit significant antimicrobial activity, particularly against Mycobacterium tuberculosis (M. tuberculosis). In vitro assays showed that certain substituted pyrazolo[3,4-b]pyridines, including those with modifications similar to this compound, displayed promising antitubercular activity.
Table 1: Antimicrobial Activity Against M. tuberculosis
| Compound Name | MIC (µg/mL) | Activity Level |
|---|---|---|
| Tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine | 5 | High |
| Other Substituted Pyrazolo Compounds | 10-20 | Moderate |
The mechanism by which tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine exerts its biological effects is thought to involve inhibition of key enzymes involved in bacterial metabolism. Molecular docking studies suggest that it may bind effectively to pantothenate synthetase in M. tuberculosis, disrupting essential metabolic pathways and leading to bacterial cell death .
Cytotoxicity Studies
While exploring its therapeutic potential, cytotoxicity studies are crucial. Preliminary data indicate that tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells.
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa | 15 | 2 |
| MCF7 | 20 | 1.5 |
| Normal Fibroblasts | >100 | - |
Case Study 1: Antitubercular Activity
A study conducted by Rao et al. (2023) synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their activity against M. tuberculosis H37Rv strain using the Microplate Alamar Blue Assay (MABA). The study found that compounds with specific substitutions exhibited lower Minimum Inhibitory Concentrations (MICs), indicating strong antitubercular potential .
Case Study 2: Cancer Cell Line Evaluation
In another investigation focusing on cancer therapeutics, researchers assessed the efficacy of various pyrazolo[3,4-b]pyridine derivatives against breast cancer cell lines (MCF7). The results indicated that certain derivatives demonstrated significant cytotoxic effects with minimal toxicity to normal fibroblasts .
Q & A
Q. Advanced: How can reaction conditions be optimized to address low yields in bromination steps?
Low yields (e.g., 29% in intermediate steps) often arise from incomplete bromination or side reactions. Key optimizations include:
- Temperature control : Maintaining 0–5°C during HBr addition to minimize decomposition.
- Stoichiometry : Using 1.2–1.5 equivalents of HBr to ensure complete conversion.
- Workup : Adding NaHSO₃ to quench excess bromine and prevent over-bromination .
Basic: How is this compound characterized for purity and structure?
Methodological Answer:
Routine characterization includes:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, pyrazole protons at 7.5–8.5 ppm).
- LC-MS : To verify molecular weight (expected [M+H]⁺ = 329.06 g/mol) and detect impurities .
Q. Advanced: How can X-ray crystallography resolve structural ambiguities in related analogs?
For structurally complex derivatives, single-crystal X-ray diffraction (as used in tert-butyl 3-oxo-hexahydro-pyrazolo[4,3-c]pyridine-5-carboxylate) provides unambiguous confirmation of regiochemistry and stereochemistry. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and SHELXTL refinement are standard .
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
- Liquid-liquid extraction : Use ethyl acetate/water partitioning to remove polar byproducts.
- Column chromatography : Silica gel with hexane/EtOAc (3:1) achieves >97% purity .
Q. Advanced: How can researchers address contradictions in reported yields across studies?
Yield discrepancies (e.g., 29% vs. 88% in sequential steps) often stem from:
| Factor | Impact | Mitigation |
|---|---|---|
| Solvent purity | Impurities inhibit Boc protection | Use anhydrous DMF stored over molecular sieves |
| Reaction time | Under-reaction in bromination | Monitor by TLC (hexane/EtOAc 2:1, Rf = 0.4) |
Basic: What reactivity patterns are observed for the bromine substituent in this compound?
Methodological Answer:
The C-3 bromine undergoes Suzuki-Miyaura cross-coupling with arylboronic acids (Pd(PPh₃)₄, Cs₂CO₃, 80°C) to introduce aryl groups. Competitive dehalogenation is minimized by avoiding strong bases (e.g., NaOH) .
Q. Advanced: How can chemoselective modifications be achieved at the bromine site?
Use ligand-accelerated catalysis : XPhos/Pd₂(dba)₃ enables selective coupling with electron-deficient arylboronic acids at 100°C without Boc-deprotection. Confirmed by LC-MS monitoring .
Basic: How is the biological activity of this compound assessed in drug discovery?
Methodological Answer:
- Kinase inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR) at 1–10 µM concentrations.
- Cellular cytotoxicity : MTT assays in cancer cell lines (IC₀₀ typically >50 µM for unmodified analogs) .
Q. Advanced: What computational methods predict binding affinity to biological targets?
Molecular docking (AutoDock Vina) with homology-modeled targets (e.g., JAK2 kinase) identifies key interactions:
- Bromine forms halogen bonds with Leu855.
- Pyrazole N1 hydrogen-bonds to Glu930 .
Basic: What are the stability and storage recommendations for this compound?
Methodological Answer:
- Storage : –20°C in amber vials under argon to prevent light/oxygen degradation.
- Solubility : Stable in DMSO (100 mM stock), but avoid aqueous buffers with pH >8 to prevent ester hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
